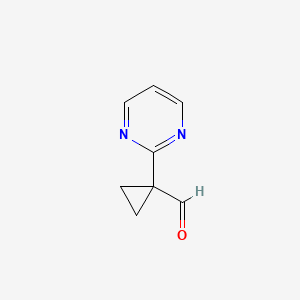
1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring attached to a pyrimidine moiety with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of pyrimidine derivatives. One common method includes the reaction of pyrimidine-2-carbaldehyde with diazo compounds under catalytic conditions to form the cyclopropane ring . The reaction conditions often require the use of metal catalysts such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Pyrimidin-2-ylcyclopropane-1-carboxylic acid.
Reduction: Pyrimidin-2-ylcyclopropane-1-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(pyrimidin-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparación Con Compuestos Similares
Pyrimidine-2-carbaldehyde: Shares the pyrimidine moiety but lacks the cyclopropane ring.
Cyclopropane-1-carbaldehyde: Contains the cyclopropane ring but lacks the pyrimidine moiety.
1-(Pyrimidin-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: 1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring and the pyrimidine moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
1-pyrimidin-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H8N2O/c11-6-8(2-3-8)7-9-4-1-5-10-7/h1,4-6H,2-3H2 |
Clave InChI |
LHUDUVDAMSZZQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C=O)C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
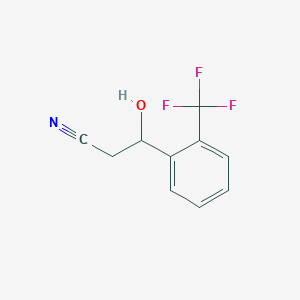
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
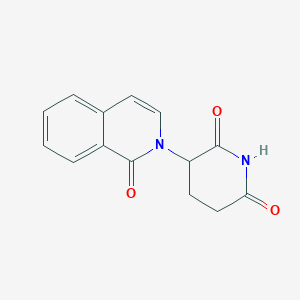
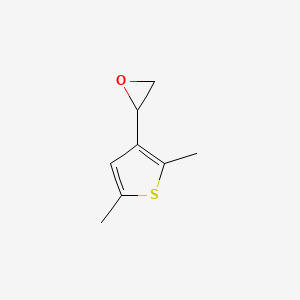
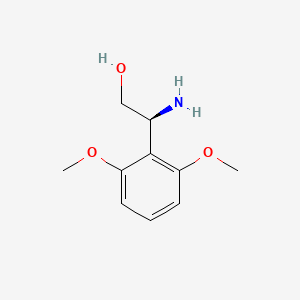
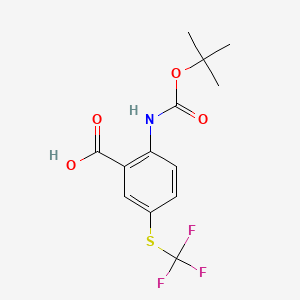
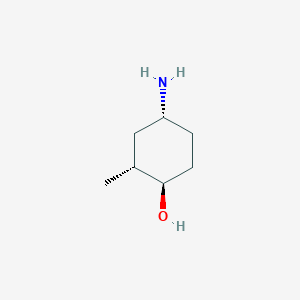
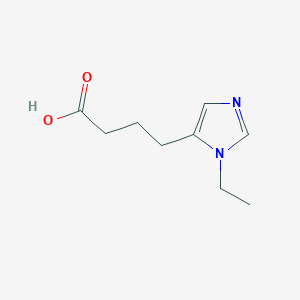
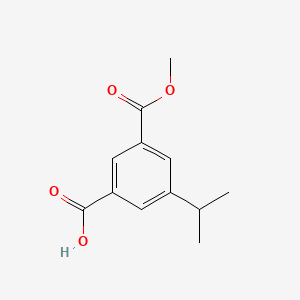
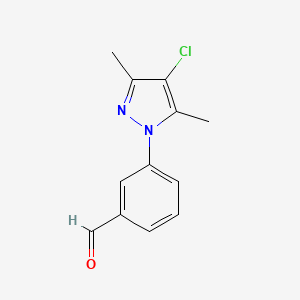
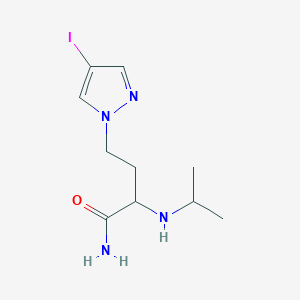
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)

